molecular formula C17H16N2O2S B6418628 N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide CAS No. 851989-80-5

N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide

Cat. No. B6418628
CAS RN: 851989-80-5
M. Wt: 312.4 g/mol
InChI Key: YDXQHKRQOKCTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide, also known as MTPT, is a heterocyclic compound that has been widely studied in the scientific community. It is a synthetic compound that has a wide range of applications in both laboratory experiments and scientific research.

Scientific Research Applications

N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide has been used in a wide range of scientific research studies. It has been studied for its potential use as an anti-inflammatory agent, an antifungal agent, and an antitumor agent. It has also been studied for its potential use as a ligand for metal-ion complexes, as a catalyst for organic reactions, and as a catalyst for the oxidation of organic compounds. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in solution.

Mechanism of Action

The exact mechanism of action of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide is not yet fully understood, however, it is believed to act as an inhibitor of the cyclooxygenase enzyme, which is involved in the production of pro-inflammatory molecules. Additionally, it is believed to act as an antioxidant, which means it can scavenge free radicals and prevent oxidative damage to cells. Furthermore, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, as well as inhibit the activity of certain enzymes. Additionally, it has been shown to have an anti-tumor effect and to inhibit the growth of certain fungi. Furthermore, it has been shown to have an anti-cancer effect and to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide has several advantages when used in laboratory experiments. It is a relatively stable compound, which means it can be stored for long periods of time without degrading. Additionally, it is easy to synthesize and can be used in a wide range of experiments. However, there are also some limitations to using N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide in laboratory experiments. For example, it is a relatively expensive compound, which can limit its use in some experiments. Additionally, it has a relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide. One potential direction is to further explore the potential therapeutic applications of the compound. Additionally, further research could be done to explore the potential use of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide as a ligand for metal-ion complexes. Furthermore, further research could be done to explore the potential use of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide as a fluorescent probe for the detection of metal ions in solution. Additionally, further research could be done to explore the potential use of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide as a catalyst for organic reactions. Finally, further research could be done to explore the potential use of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide as an antioxidant.

Synthesis Methods

N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide is synthesized through a multi-step process that begins with the reaction of a 2-amino-1,3-benzothiazole and a tosyl chloride. This reaction yields a 2-chloro-3-methyl-1,3-benzothiazole, which is then reacted with a primary amine and a methyl iodide to form a 2-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide. This reaction is carried out in the presence of a base, such as pyridine, and a catalyst, such as palladium. The final step involves the purification of the compound using a chromatographic technique.

properties

IUPAC Name

N-methyl-3-(2-oxo-1,3-benzothiazol-3-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-18(13-7-3-2-4-8-13)16(20)11-12-19-14-9-5-6-10-15(14)22-17(19)21/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXQHKRQOKCTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide

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